Ethyl 3-methoxy-4-methylphenylacetate
Description
Ethyl 3-methoxy-4-methylphenylacetate is an aromatic ester characterized by a phenyl ring substituted with a methoxy (-OCH₃) group at the 3-position and a methyl (-CH₃) group at the 4-position, linked to an ethyl acetate moiety. Phenylacetate esters are widely studied for their roles in organic synthesis, pharmaceuticals, and agrochemicals due to their tunable electronic and steric effects imparted by substituents on the aromatic ring .
Properties
Molecular Formula |
C12H16O3 |
|---|---|
Molecular Weight |
208.25 g/mol |
IUPAC Name |
ethyl 2-(3-methoxy-4-methylphenyl)acetate |
InChI |
InChI=1S/C12H16O3/c1-4-15-12(13)8-10-6-5-9(2)11(7-10)14-3/h5-7H,4,8H2,1-3H3 |
InChI Key |
YMDVKNRXTWQWQL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CC(=C(C=C1)C)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Lipophilicity : Ethoxy substitution () may enhance membrane permeability in biological systems compared to methoxy or methyl groups.
- Acidity : Hydroxyl-containing analogs () exhibit higher acidity due to proton donation, unlike esters.
Physical and Chemical Properties
Comparative data on molecular weight, solubility, and spectral properties:
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